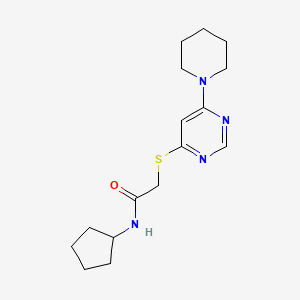

N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4OS/c21-15(19-13-6-2-3-7-13)11-22-16-10-14(17-12-18-16)20-8-4-1-5-9-20/h10,12-13H,1-9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXJGPYDDGEVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival.

Mode of Action

Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka.

Biochemical Pathways

Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway. This pathway is involved in promoting cell proliferation and survival.

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability.

Biological Activity

N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C16H24N4OS

- Molecular Weight : 320.4530 g/mol

- CAS Number : 1112383-71-7

- Structure : The compound features a cyclopentyl group, a piperidinyl-pyrimidine moiety, and a thioacetamide functional group.

Antiparasitic Activity

Research indicates that compounds with similar structural motifs exhibit significant antiparasitic effects. For instance, pyrimidine derivatives have been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The activity is often linked to their ability to interfere with folate synthesis in parasites .

In a study involving azabicyclo-nonanes, compounds with pyrimidine substitutions demonstrated IC50 values in the submicromolar range against P. falciparum strains, suggesting that this compound may also possess similar properties .

The mechanism by which pyrimidine derivatives exert their biological effects often involves inhibition of key enzymes in nucleic acid synthesis pathways. Compounds targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) have shown promise in disrupting the growth of protozoan parasites .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicate that while some pyrimidine derivatives are effective against parasites, they can also exhibit cytotoxic effects on mammalian cells. For example, studies have shown that certain derivatives have IC50 values ranging from 0.023 to 0.694 µM against rat skeletal myoblasts (L-6 cells), indicating a need for careful evaluation of selectivity and therapeutic windows .

Study 1: Antiparasitic Efficacy

In a comparative study, this compound was evaluated alongside established antimalarial agents. The compound displayed promising activity against chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values comparable to those of leading antimalarial drugs .

Study 2: Synthesis and Optimization

A synthetic route was developed for the efficient production of this compound. Variations in substituents on the pyrimidine ring were systematically explored to optimize biological activity. The study highlighted that specific modifications could enhance potency and selectivity against target pathogens while minimizing cytotoxicity to human cells .

Data Table: Biological Activity Overview

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | P. falciparum NF54 | 0.023 - 0.694 | High |

| Pyrimethamine | P. falciparum K1 | 10.00 | Low |

| Azabicyclo-nonane Derivative | T.brucei | 1.00 - 6.57 | Moderate |

Scientific Research Applications

N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a chemical compound with the molecular formula and a molecular weight of 320.5 g/mol . It is also known by other names such as N-cyclopentyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide, HMS3436G10, and AKOS001777515 .

Chemical Structure and Identifiers

- IUPAC Name: N-cyclopentyl-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide

- InChI: InChI=1S/C16H24N4OS/c21-15(19-13-6-2-3-7-13)11-22-16-10-14(17-12-18-16)20-8-4-1-5-9-20/h10,12-13H,1-9,11H2,(H,19,21)

- InChIKey: AJXJGPYDDGEVNF-UHFFFAOYSA-N

- SMILES: C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3CCCC3

- CAS Registry Number: 1112383-71-7

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of structural features similar to those in other compounds suggests potential uses. For instance, related compounds containing pyrimidine, piperidine, and cyclopentyl moieties have shown pharmacological activities .

Given this information, this compound might be investigated for roles such as:

- Inhibitors of cyclin-dependent kinases (CDKs) The search results mention that compounds with similar structures can act as inhibitors of CDKs, which are involved in cell cycle regulation .

- Modulators and/or inhibitors of glycogen synthase kinase-3 (GSK-3) Similar compounds can modulate GSK-3, an enzyme involved in various cellular processes .

Comparison with Similar Compounds

Key Structural Features :

- Pyrimidine ring : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

- Piperidin-1-yl substituent : A saturated six-membered amine ring at the pyrimidine’s 6-position, enhancing lipophilicity.

Comparison with Structurally Related Compounds

The compound belongs to a family of pyrimidine-thioacetamide derivatives. Below is a detailed comparison with three analogs, focusing on structural variations, synthesis pathways, and inferred physicochemical properties.

Structural Analog 1: 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

Molecular Formula : C₇H₉N₃O₂S (varies with substituents)

Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides (e.g., N-aryl or N-benzyl derivatives) using sodium methylate as a base .

Key Differences :

- Pyrimidine Oxidation State : The dihydro-6-oxo group introduces a ketone, increasing polarity compared to the fully aromatic pyrimidine in the target compound.

- Substituents : A methyl group at the pyrimidine’s 4-position instead of piperidin-1-yl, reducing steric bulk and lipophilicity.

Inferred Properties : Higher aqueous solubility due to the ketone and smaller substituents.

Structural Analog 2: Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Molecular Formula : C₁₃H₁₈N₂O₃S₂

Synthesis : Reaction of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .

Key Differences :

- Oxygen vs. Sulfur Linkage : A thietan-3-yloxy group (three-membered sulfur ring) replaces the piperidin-1-yl group, altering conformational flexibility.

- Ester Functionalization: The ethyl ester at the acetamide terminus may improve bioavailability but reduce metabolic stability.

Structural Analog 3: N-Benzyl-2-(6-Methylpyrimidin-4-ylthio)acetamide

Molecular Formula : C₁₄H₁₅N₃OS

Synthesis : Alkylation of 6-methylpyrimidin-4-ylthiol with N-benzyl-2-chloroacetamide .

Key Differences :

- Aromatic vs.

- Simplified Pyrimidine: No piperidine substitution, reducing basicity and hydrogen-bonding capacity. Inferred Properties: Higher melting point due to crystalline packing facilitated by the benzyl group.

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Pyrimidine 4-/6-Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₄N₄OS | 6-(Piperidin-1-yl), 2-(Cyclopentylthio) | 320.5 | High lipophilicity, aromatic core |

| 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides | Varies | 4-Methyl, 6-Oxo | ~200–250 | Polar, ketone functionality |

| Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | C₁₃H₁₈N₂O₃S₂ | 4-(Thietan-3-yloxy), 6-Methyl | 314.4 | Strained sulfur ring, ester group |

| N-Benzyl-2-(6-Methylpyrimidin-4-ylthio)acetamide | C₁₄H₁₅N₃OS | 6-Methyl, 2-(Benzylthio) | 281.4 | Benzyl group for π-π interactions |

Q & A

Q. Optimization Tips :

- Use excess sodium methylate to ensure complete deprotonation of the thiol group.

- Employ high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and assess stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS for exact mass matching) .

- HPLC : Quantifies purity (>95% recommended for pharmacological studies) .

- X-ray Crystallography : Resolves ambiguous structural features (e.g., sulfur atom orientation in the thioacetamide moiety) .

Advanced: How can crystallographic data contradictions (e.g., disorder in the cyclopentyl group) be resolved during structure validation?

Methodological Answer:

- Use SHELX programs (e.g., SHELXL) for refinement, leveraging constraints/restraints to model disordered regions .

- Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD) to identify outliers .

- Apply TWIN/BASF commands in SHELX for handling twinned crystals, common in flexible alicyclic substituents .

Advanced: What experimental designs are recommended to evaluate this compound’s pharmacological activity?

Methodological Answer:

- In Vitro Assays :

- Binding Affinity : Radioligand displacement assays (e.g., G-protein-coupled receptor targets like GPR52) .

- Enzyme Inhibition : Kinase profiling using ATP-competitive assays.

- In Vivo Models :

- Behavioral studies (e.g., psychostimulant suppression in rodents) with dose-response curves .

- Pharmacokinetic profiling (Cmax, T½) via LC-MS/MS plasma analysis .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Orthogonal Validation : Confirm activity using multiple assays (e.g., SPR, fluorescence polarization).

- Batch Analysis : Check for synthetic variability (e.g., residual solvents, stereochemical impurities) via HPLC and 2D-NMR .

- Computational Modeling : Compare molecular docking poses with crystallographic data to identify binding mode discrepancies .

Advanced: What strategies guide structure-activity relationship (SAR) studies for modifying this compound?

Methodological Answer:

- Substituent Modulation :

- Replace the cyclopentyl group with bulkier alicyclic rings (e.g., cyclohexyl) to assess steric effects on target binding .

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrimidine ring for enhanced metabolic stability .

- Assay Design :

- Test analogs in parallel using high-throughput screening (HTS) with IC50/EC50 determination .

- Corrogate lipophilicity (logP) with cellular permeability using Caco-2 monolayer assays .

Basic: What protocols ensure safe handling and toxicity assessment of this compound?

Methodological Answer:

- In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity and hepatotoxicity .

- In Vitro Testing :

- MTT assays on HEK293 or HepG2 cells for cytotoxicity profiling.

- hERG channel inhibition assays to assess cardiac risk .

- Safety Protocols : Follow OSHA guidelines for PPE (gloves, lab coats) and emergency eyewash/shower access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.